![molecular formula C15H20N2O2 B12347407 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid](/img/structure/B12347407.png)
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid
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Overview
Description
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid is a chemical compound with the molecular formula C15H20N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid typically involves the reaction of 1-propyl-1H-benzimidazole with a suitable pentanoic acid derivative. One common method is the condensation reaction between 1-propyl-1H-benzimidazole and 5-bromopentanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzimidazole derivatives.
Scientific Research Applications
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-Benzimidazol-2-yl)pentanoic acid
- 5-(1-Methyl-1H-benzimidazol-2-yl)pentanoic acid
- 5-(1-Ethyl-1H-benzimidazol-2-yl)pentanoic acid
Uniqueness
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid is unique due to the presence of the propyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Biological Activity
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a benzimidazole moiety linked to a pentanoic acid chain, with a propyl group attached to the nitrogen atom of the benzimidazole. This structure enhances its lipophilicity and may influence its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also participate in electron transfer processes, contributing to its biological effects.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties, potentially inhibiting viral replication mechanisms. The mechanism likely involves binding to viral proteins, disrupting their function and thus preventing the virus from proliferating.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, studies have shown that certain benzimidazole-based compounds can inhibit cell proliferation in non-small cell lung cancer (NSCLC) models. The presence of hydrophobic substituents enhances their anti-proliferative activity, suggesting that this compound may also exhibit similar effects .
Comparative Analysis with Related Compounds
To illustrate the unique properties of this compound, a comparison with structurally related compounds is presented below:
Compound Name | Structure Type | Unique Features |
---|---|---|
5-(2-methylbenzimidazol-1-yl)pentanoic acid | Benzimidazole with a methyl group | Enhanced lipophilicity |
4-(1-propylbenzimidazol-2-yl)butanoic acid | Shorter carbon chain | Different biological activity profile |
5-(1-propylbenzimidazole)acetic acid | Shorter side chain | Potentially different pharmacokinetics |
The unique propyl substitution and longer carbon chain of this compound may enhance its solubility and biological interactions compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological profiles of benzimidazole derivatives:
- Antiviral Activity : A study demonstrated that benzimidazole derivatives effectively inhibited viral replication in vitro, suggesting potential therapeutic applications against viral infections .
- Anticancer Efficacy : Research involving NSCLC cell lines showed that specific benzimidazole derivatives had comparable anti-tumor activity to cisplatin, indicating their potential as alternative cancer therapies .
- Enzyme Inhibition : Investigations into enzyme-ligand interactions revealed that this compound could inhibit key enzymes involved in cancer progression, further supporting its role as a therapeutic agent.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-(1-propylbenzimidazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-2-11-17-13-8-4-3-7-12(13)16-14(17)9-5-6-10-15(18)19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,19) |
InChI Key |
XKFASAOLFALDDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCCC(=O)O |
Origin of Product |
United States |
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